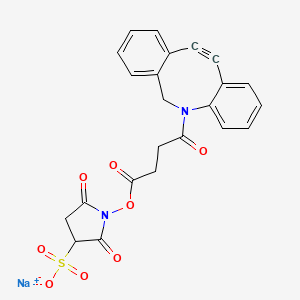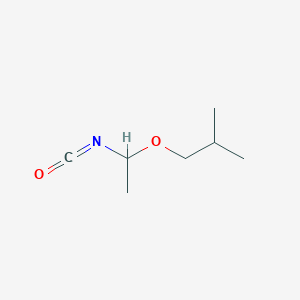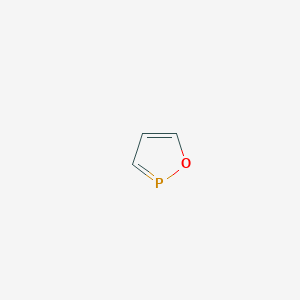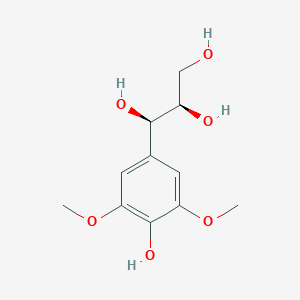
Sulf-DBCO-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulf-DBCO-NHS ester is a water-soluble reagent that enables simple and efficient labeling of antibodies, proteins, and other primary amine-containing macromolecules with the dibenzocyclooctyne (DBCO) moiety. It reacts with primary amines at neutral or slightly basic pH to form covalent bonds, making it a valuable tool in various biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Sulf-DBCO-NHS ester involves the reaction of dibenzocyclooctyne with N-hydroxysuccinimide (NHS) ester. The NHS ester moiety is moisture-sensitive and readily hydrolyzes, so it must be handled under an inert atmosphere and prepared immediately before use. The reaction typically occurs in an aqueous buffer or a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk and stored under conditions that prevent hydrolysis and degradation .
Análisis De Reacciones Químicas
Types of Reactions
Sulf-DBCO-NHS ester primarily undergoes acylation reactions with primary amines. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules .
Common Reagents and Conditions
Reagents: Primary amines, azides, DMSO, DMF, phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate buffer, borate buffer.
Conditions: Neutral to slightly basic pH (6-9), room temperature to 37°C, reaction times typically less than 4 hours.
Major Products
The major products formed from these reactions are stable amide bonds with primary amines and triazole linkages with azides .
Aplicaciones Científicas De Investigación
Sulf-DBCO-NHS ester is widely used in scientific research for:
Protein Labeling: Efficiently labels antibodies and proteins for various biochemical assays.
Cell Imaging: Used in cell imaging techniques to label biomolecules with fluorescent tags.
Material Modification: Modifies surfaces and materials for enhanced biocompatibility and functionality.
Drug Delivery: Utilized in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery.
Mecanismo De Acción
Sulf-DBCO-NHS ester exerts its effects through the formation of covalent bonds with primary amines via the NHS ester moiety. The DBCO group then undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages. This mechanism allows for efficient and specific labeling of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
DBCO-NHS ester: Similar in structure but lacks the sulfonate group, making it less water-soluble.
DBCO-PEG4-NHS ester: Contains a polyethylene glycol (PEG) spacer, providing increased solubility and flexibility.
DBCO-Sulfo-NHS ester sodium: A sodium salt form that is also water-soluble and used in similar applications.
Uniqueness
Sulf-DBCO-NHS ester is unique due to its high water solubility, which makes it suitable for applications that cannot tolerate organic co-solvents. Its ability to form stable covalent bonds with primary amines and participate in SPAAC reactions with azides makes it a versatile tool in biochemical research .
Propiedades
Fórmula molecular |
C23H17N2NaO8S |
|---|---|
Peso molecular |
504.4 g/mol |
Nombre IUPAC |
sodium;1-[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C23H18N2O8S.Na/c26-20(11-12-22(28)33-25-21(27)13-19(23(25)29)34(30,31)32)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24;/h1-8,19H,11-14H2,(H,30,31,32);/q;+1/p-1 |
Clave InChI |
GCMRUCPWYJNCAQ-UHFFFAOYSA-M |
SMILES canónico |
C1C(C(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)
![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)








